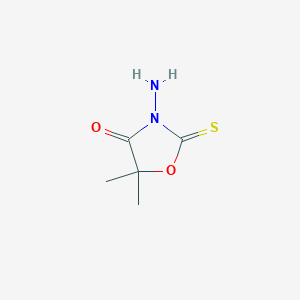
3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-5,5-dimethyl-2-thioxooxazolidin-4-one is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure
Métodos De Preparación
The synthesis of 3-amino-5,5-dimethyl-2-thioxooxazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of dimedone with thiourea in the presence of a base, such as sodium ethoxide, followed by cyclization to form the desired oxazolidinone ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-amino-5,5-dimethyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents. Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Aplicaciones Científicas De Investigación
3-amino-5,5-dimethyl-2-thioxooxazolidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-amino-5,5-dimethyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
3-amino-5,5-dimethyl-2-thioxooxazolidin-4-one can be compared with other similar compounds, such as:
Thiazolidines: These compounds also contain sulfur and nitrogen in a five-membered ring but differ in their specific substituents and reactivity.
Pyrazoles: These heterocycles contain nitrogen atoms and exhibit different chemical properties and biological activities.
Cyclohexenones: Compounds like 3-amino-5,5-dimethyl-2-cyclohexen-1-one share structural similarities but differ in their ring size and functional groups
The uniqueness of 3-amino-5,5-dimethyl-2-thioxooxazolidin-4-one lies in its specific combination of functional groups and the resulting chemical reactivity and biological activity.
Propiedades
Número CAS |
88051-83-6 |
|---|---|
Fórmula molecular |
C5H8N2O2S |
Peso molecular |
160.20 g/mol |
Nombre IUPAC |
3-amino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C5H8N2O2S/c1-5(2)3(8)7(6)4(10)9-5/h6H2,1-2H3 |
Clave InChI |
YJYRWUHCUJTTQF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=S)O1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


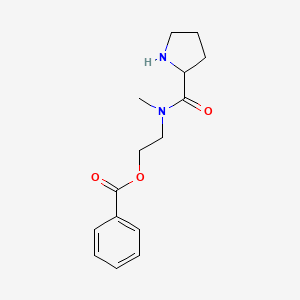
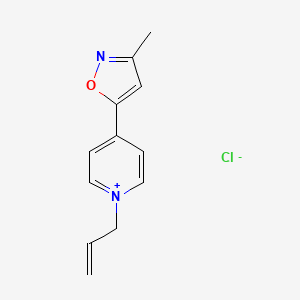
![4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline](/img/structure/B12893018.png)
![{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol](/img/structure/B12893019.png)
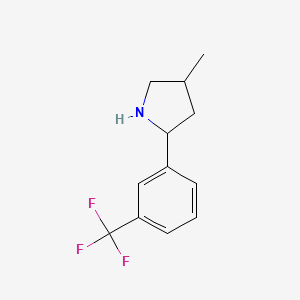
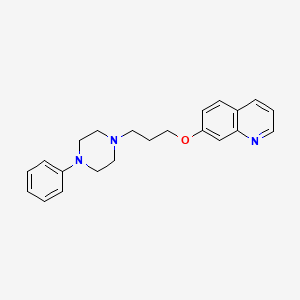
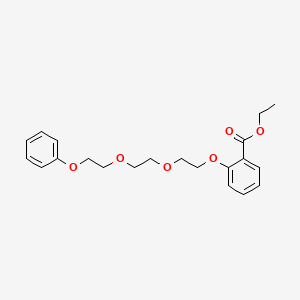


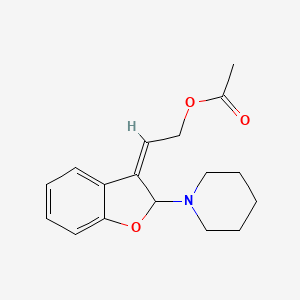
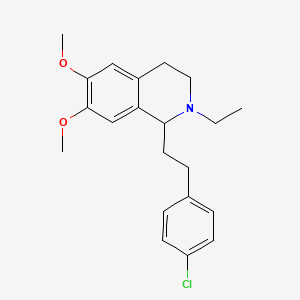
![2-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethan-1-one](/img/structure/B12893073.png)
![4-(Isopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12893076.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B12893086.png)
